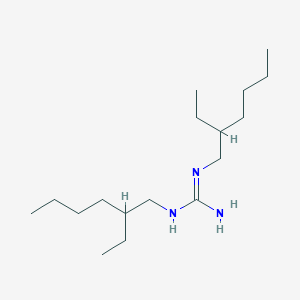
N,N''-Bis(2-ethylhexyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’'-Bis(2-ethylhexyl)guanidine is a chemical compound with the molecular formula C17H37N3. It is a type of guanidine derivative, which is known for its high basicity and ability to form hydrogen bonds. Guanidine derivatives are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’‘-Bis(2-ethylhexyl)guanidine typically involves the reaction of 2-ethylhexylamine with a guanidylating agent. One common method is the reaction of 2-ethylhexylamine with N,N’-bis-tert-butoxycarbonylthiourea in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction yields the protected guanidine, which is then deprotected under acidic conditions to obtain N,N’'-Bis(2-ethylhexyl)guanidine .
Industrial Production Methods: Industrial production of N,N’'-Bis(2-ethylhexyl)guanidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: N,N’'-Bis(2-ethylhexyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidinium salts.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield guanidinium salts, while substitution reactions can produce various substituted guanidines.
Scientific Research Applications
N,N’'-Bis(2-ethylhexyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex guanidine derivatives and heterocycles.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Medicine: Guanidine derivatives, including N,N’'-Bis(2-ethylhexyl)guanidine, are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving protein misfolding and aggregation.
Industry: It is used in the production of polymers, resins, and other materials with enhanced mechanical and thermal properties
Mechanism of Action
The mechanism of action of N,N’'-Bis(2-ethylhexyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form multiple hydrogen bonds with biological molecules, influencing their structure and function. This property is particularly important in its role as an enzyme inhibitor or modulator of protein-protein interactions .
Comparison with Similar Compounds
N,N’-Bis(2-ethylhexyl)thiourea: Similar in structure but contains a sulfur atom instead of an oxygen atom.
N,N’-Bis(2-ethylhexyl)urea: Contains a carbonyl group instead of a guanidine group.
N,N’-Bis(2-ethylhexyl)carbodiimide: Contains a carbodiimide group instead of a guanidine group.
Uniqueness: N,N’'-Bis(2-ethylhexyl)guanidine is unique due to its high basicity and ability to form stable hydrogen bonds. These properties make it particularly useful in applications requiring strong and specific interactions with biological molecules. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Properties
CAS No. |
112960-67-5 |
|---|---|
Molecular Formula |
C17H37N3 |
Molecular Weight |
283.5 g/mol |
IUPAC Name |
1,2-bis(2-ethylhexyl)guanidine |
InChI |
InChI=1S/C17H37N3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3,(H3,18,19,20) |
InChI Key |
DUULAUFUEUHEQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=NCC(CC)CCCC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)

![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)

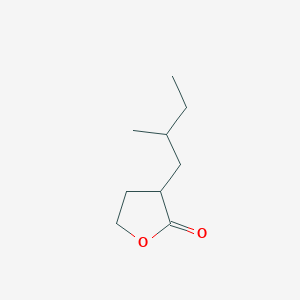
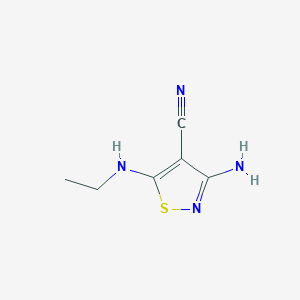

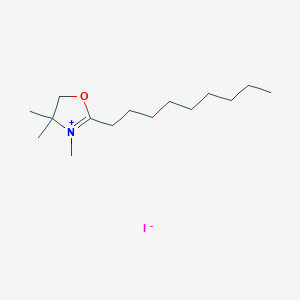
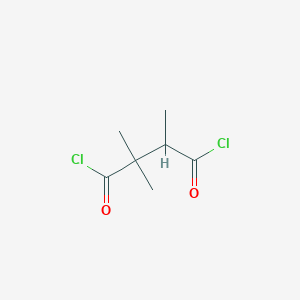


![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
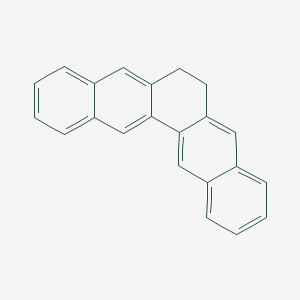
diphenylsilane](/img/structure/B14298185.png)
